Cas no 1125-80-0 (3-Methylisoquinoline)
3-Methylisoquinoline Properties
Names and Identifiers
-
- 3-Methylisoquinoline
- 3-METHYL-ISO-QUINOLINE
- Isoquinoline, 3-methyl-
- 3-Methyl-isoquinoline
- 4QUO6NYB5J
- 3-methyl isoquinoline
- 3-Methyliso-quinoline
- KSC176I1J
- NSC475
- NSC4619
- STL554940
- BDBM50159262
- BBL101144
- AM83151
- NSC 475
- MFCD00024139
- NCGC00188142-01
- InChI=1/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H
- EN300-97403
- NSC-4619
- NSC 4619
- BRN 0110357
- SCHEMBL112229
- CHEMBL191667
- FT-0633371
- 5-20-07-00410 (Beilstein Handbook Reference)
- EINECS 214-412-5
- UNII-4QUO6NYB5J
- W-204788
- DTXSID2075180
- NS00023648
- GS-6437
- METHYLISOQUINOLINE, 3-
- CHEBI:181429
- Z1255419276
- AKOS004907762
- Q27260376
- 1125-80-0
- AI3-61888
- NSC-475
- 3-Methylisoquinoline, 98%
- DB-002518
- Isoquinoline, 3methyl
- DTXCID6033297
- +Expand
-
- MFCD00024139
- FVVXWRGARUACNW-UHFFFAOYSA-N
- 1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3
- N1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C([H])([H])[H]
- 0110357
Computed Properties
- 143.073499g/mol
- 0
- 2.7
- 0
- 1
- 0
- 143.073499g/mol
- 143.073499g/mol
- 12.9Ų
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.54320
- 12.89000
- 1.6152 (estimate)
- 251 °C(lit.)
- 63-65 °C (lit.)
- 106.7 °C
- Not determined
- Not determined
- 1.0584 (estimate)
3-Methylisoquinoline Security Information
- GHS07
- NX2000000
- 3
- S26;S37/39
- S26-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- Room temperature
- 36/37/38
- Warning
3-Methylisoquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methylisoquinoline Price
3-Methylisoquinoline Suppliers
3-Methylisoquinoline Related Literature
-
1. M?ssbauer, electronic, and far infrared spectral studies of some tetrahedral iron(II) complexesC. D. Burbridge,D. M. L. Goodgame J. Chem. Soc. A 1968 1074
-
2. Reactive intermediates. Part XXIV. 1H-Azirine intermediates in the pyrolysis of 1H-1,2,3-triazolesThomas L. Gilchrist,Geoffrey E. Gymer,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1975 1
-
3. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479
-
Claude Chopard,Gildas Bertho,Thierry Prangé RSC Adv. 2012 2 605
-
5. Studies on intramolecular cycloaddition reactions of some isoquinolinium saltsGraham P. Gisby,Peter G. Sammes,Robert A. Watt J. Chem. Soc. Perkin Trans. 1 1982 249
-
6. The chemistry of fungi. Part LXVI. A new synthesis of isoquinolinesS. Ahmad,W. B. Whalley,D. F. Jones J. Chem. Soc. C 1971 3590
-
Jialin Wen,Renchang Tan,Shaodong Liu,Qingyang Zhao,Xumu Zhang Chem. Sci. 2016 7 3047
-
Melissa J. Buskes,Katherine L. Harvey,Benjamin J. Richards,Robabeh Kalhor,Rebecca M. Christoff,Chamodi K. Gardhi,Dene R. Littler,Elliott D. Cope,Boris Prinz,Greta E. Weiss,Nathan J. O'Brien,Brendan S. Crabb,Leslie W. Deady,Paul R. Gilson,Belinda M. Abbott Org. Biomol. Chem. 2016 14 4617
-
9. Halohydrins of isoquinoline reissert compounds: base-induced rearrangement reactions providing isochromenes and new isoquinolinesGordon W. Kirby,John W. M. Mackinnon,Stewart Elliott,Barrie C. Uff J. Chem. Soc. Perkin Trans. 1 1979 1298
-
10. Complexes of nickel(II) with sterically hindered heterocyclic ligandsM. Goodgame,M. J. Weeks J. Chem. Soc. A 1966 1156